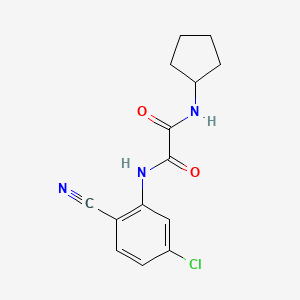

N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide

Description

N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide is a synthetic oxalamide derivative characterized by a 5-chloro-2-cyanophenyl group linked via an oxalamide bridge to a cyclopentyl moiety. The chloro and cyano substituents on the aromatic ring may influence electronic properties and binding affinity, while the cyclopentyl group could enhance lipophilicity and metabolic stability. Oxalamide derivatives are often explored as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capacity and conformational flexibility .

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-cyclopentyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2/c15-10-6-5-9(8-16)12(7-10)18-14(20)13(19)17-11-3-1-2-4-11/h5-7,11H,1-4H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKUZQBIIZVBAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide typically involves the reaction of 5-chloro-2-cyanophenylamine with cyclopentanone in the presence of an appropriate catalyst. The reaction conditions often include:

Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.

Catalyst: Acidic or basic catalysts to promote the formation of the oxalamide linkage.

Solvent: Common solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Raw Material Preparation: Sourcing and purification of 5-chloro-2-cyanophenylamine and cyclopentanone.

Reaction Optimization: Fine-tuning reaction conditions to maximize yield and purity.

Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation Products: Corresponding oxides or hydroxyl derivatives.

Reduction Products: Amines or other reduced forms.

Substitution Products: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights structurally or functionally related compounds, enabling indirect comparisons. Key analogs and their properties are summarized below:

Structural Analogs in HDAC Inhibition

YF479 (N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl)heptanediamid, MW: 479.36) is a histone deacetylase (HDAC) inhibitor identified for its antitumor activity .

- Structural Comparison: YF479 features a heptanediamid backbone with bromo and methoxy substituents, contrasting with the oxalamide core and chloro-cyano groups in N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide. The cyclopentyl group in the query compound may confer greater steric bulk compared to YF479’s methoxy-phenyl and bromobenzyl groups.

- Functional Implications: YF479’s HDAC inhibition suggests that aromatic substituents (e.g., bromo, methoxy) and diamid linkers are critical for binding. The chloro-cyano motif in the query compound could enhance target interaction but may require optimization for HDAC selectivity.

Cardioprotective Hydrazine Derivatives

N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide exhibits cardioprotective activity, outperforming reference drugs like Levocarnitine in mitigating hypoxic muscle contraction .

- Structural Comparison: This compound combines a thiazole ring with a tetrahydro-azepine group, differing from the oxalamide and cyclopentyl motifs in the query compound. The methoxyphenyl group in the cardioprotective agent parallels the chloro-cyanophenyl group in electronic properties but lacks halogenation.

- Functional Implications: Aryl substitutions (methoxy vs. chloro-cyano) influence both potency and target specificity. The query compound’s oxalamide bridge may offer distinct hydrogen-bonding interactions compared to the hydrazine linker.

Data Table: Comparative Overview

Key Research Findings and Implications

- Structural Determinants of Activity: Aromatic substituents (halogens, electron-withdrawing groups) enhance binding affinity in enzyme inhibitors (e.g., YF479’s bromo group) . The chloro-cyano combination in the query compound may similarly optimize target engagement. Linker flexibility (oxalamide vs. hydrazine) impacts conformational adaptability and interaction with hydrophobic pockets or catalytic sites.

- Therapeutic Potential: While YF479 and the cardioprotective hydrazine derivative are validated in specific disease models, the query compound’s oxalamide scaffold positions it as a candidate for neurodegenerative or inflammatory targets, where similar structures are prevalent.

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide is a chemical compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a chloro-substituted phenyl ring, a cyano group, and a cyclopentyl moiety linked to an oxalamide functional group. The presence of electron-withdrawing groups enhances its reactivity and potential biological interactions.

Molecular Formula

- Molecular Weight : 296.75 g/mol

- Chemical Structure : The oxalamide structure consists of two carbonyl groups (C=O) connected by a nitrogen atom (N), which is typical of the acyloxamide class of compounds.

Structural Features

- Chloro Group : Enhances reactivity.

- Cyano Group : Increases biological activity.

- Cyclopentyl Moiety : Contributes to the compound's overall stability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The structural features allow it to modulate the activity of these targets, leading to various biological effects, including:

- Enzyme Inhibition : Particularly kinases involved in cell cycle regulation and signal transduction pathways, which are crucial for cell growth and proliferation. This property positions the compound as a candidate for cancer therapeutics.

- Antiparasitic Activity : Preliminary studies suggest it may disrupt parasite motility and viability, indicating potential for developing new antiparasitic drugs.

In Vitro Studies

Research has demonstrated that this compound exhibits:

- Inhibition of Kinases : Studies indicate effective inhibition of specific kinases, disrupting uncontrolled cell division associated with cancer.

- Antiparasitic Effects : Active against several parasites, including those causing malaria and leishmaniasis.

In Vivo Studies

Ongoing research is exploring:

- Efficacy in Animal Models : Assessing the therapeutic potential and side effects in vivo.

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion profiles.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide | Chloro-substituted methoxyphenyl group | Antimicrobial properties |

| N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide | Cyano group; cyclopropyl moiety | Enzyme inhibition; antiparasitic activity |

The unique combination of functional groups in this compound differentiates it from similar compounds, potentially leading to unique applications and effects.

Synthetic Routes

The synthesis typically involves:

- Reactants : 5-chloro-2-cyanophenylamine and cyclopentyl isocyanate.

- Conditions : Conducted in organic solvents such as dichloromethane or tetrahydrofuran with a base like triethylamine at controlled temperatures to optimize yield and purity.

Industrial Production

For large-scale production:

- Continuous flow reactors may be utilized to enhance efficiency and scalability by providing better control over reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.